molecular formula C16H19N3O4 B2564120 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-phenylacetamide CAS No. 1775505-36-6

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-phenylacetamide

Cat. No. B2564120
CAS RN: 1775505-36-6
M. Wt: 317.345
InChI Key: WXYMBIZLAFXZDL-UHFFFAOYSA-N
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Description

The compound “2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-phenylacetamide” is a type of organic compound . It has a molecular formula of C15H16FN3O4 and an average mass of 321.304 Da . This compound is related to a series of novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives, which have been synthesized and evaluated for their anticonvulsant activity .

Scientific Research Applications

Antihypertensive Activity

A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones substituted at the 8 position have been synthesized and tested for antihypertensive activity in rats. These compounds, particularly those with specific substitutions, were designed as mixed alpha- and beta-adrenergic receptor blockers, showing potential for lowering blood pressure without significant evidence of acting as beta-adrenergic blockers. Detailed examination in dogs revealed alpha-adrenergic blocking properties, suggesting their potential use in treating hypertension (Caroon et al., 1981).

Neuroprotective and Antiamnesic Effects

Novel 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have been found to exhibit significant inhibitory action on calcium uptake into cerebrocortical synaptosomes and protection against brain edema induced by triethyltin chloride. These compounds demonstrated remarkable protection/restoring activity against learning and memory deficits elicited by various agents, suggesting their potential application in treating cognitive disorders and brain edema formation (Tóth et al., 1997).

Antagonistic Activity on Tachykinin NK2 Receptors

Studies on 2-(5-fluoro-1H-indol-3-yl)ethyl spiropiperidines, including 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, have demonstrated potent NK2 receptor antagonist activity in guinea pig trachea. These findings indicate their potential for treating conditions like bronchoconstriction, highlighting their specificity and effectiveness as NK2 receptor antagonists (Smith et al., 1995).

Soluble Epoxide Hydrolase Inhibition for Hypertension Treatment

A novel series of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives have been identified as potent soluble epoxide hydrolase (sEH) inhibitors. These orally active agents have shown efficacy in reducing blood pressure in animal models of hypertension, suggesting their potential as drug candidates for treating hypertension (Kato et al., 2013).

properties

IUPAC Name

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-18(12-5-3-2-4-6-12)13(20)11-19-14(21)16(17-15(19)22)7-9-23-10-8-16/h2-6H,7-11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYMBIZLAFXZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C(=O)C3(CCOCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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